molecular formula C20H16N6O4 B2624138 7-methoxy-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzofuran-2-carboxamide CAS No. 1904357-48-7

7-methoxy-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzofuran-2-carboxamide

Cat. No. B2624138
M. Wt: 404.386
InChI Key: RAVHJDABZXPDGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of compounds with similar structures has been reported. For instance, a set of 1,2,4-oxadiazole linked 5-fluorouracil derivatives were synthesized and their structures were confirmed by 1 HNMR, 13 CNMR and Mass spectral analysis1. Another study reported the synthesis of new coumarin derivatives through the reaction of 7-amino-4-methylcoumarin with a number of organic halides2.



Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various spectroscopic techniques such as 1 HNMR, 13 CNMR and Mass spectral analysis1.



Chemical Reactions Analysis

The specific chemical reactions involving this compound are not available in the literature. However, compounds with similar structures may undergo reactions typical of their functional groups.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure and the functional groups it contains. Without specific information, it’s difficult to predict these properties for this compound.


Safety And Hazards

The safety and hazards associated with this compound are not known. However, it’s important to handle all chemicals with care and follow appropriate safety protocols3.


Future Directions

The future directions for research on this compound would likely involve further studies to determine its physical and chemical properties, mechanism of action, and potential applications. It would also be important to assess its safety and toxicity.


Please note that this information is based on the general characteristics of the compound’s structural components and may not accurately represent the specific compound you’re interested in. For more precise information, further research and studies would be required.


properties

IUPAC Name

7-methoxy-N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N6O4/c1-11-22-20(30-25-11)13-6-7-26-16(9-13)23-24-17(26)10-21-19(27)15-8-12-4-3-5-14(28-2)18(12)29-15/h3-9H,10H2,1-2H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAVHJDABZXPDGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)C4=CC5=C(O4)C(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-methoxy-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzofuran-2-carboxamide

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